molecular formula C9H14ClNO B1583776 2-(Methylamino)-1-phenylethanol hydrochloride CAS No. 6027-95-8

2-(Methylamino)-1-phenylethanol hydrochloride

Cat. No.: B1583776
CAS No.: 6027-95-8
M. Wt: 187.66 g/mol
InChI Key: NPUGYWPZOLONFA-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-phenylethanol hydrochloride (CAS: 65058-52-8) is a chiral β-amino alcohol derivative characterized by a phenyl group, a hydroxyl-substituted ethyl chain, and a methylamino group. Its molecular formula is C₉H₁₄ClNO, with a molar mass of 195.67 g/mol. This compound exists as a hydrochloride salt, enhancing its stability and water solubility. Structurally, it shares similarities with sympathomimetic amines like phenylephrine but lacks the 3-hydroxyphenyl substitution . Key physical properties include a melting point of 45–47°C (free base) and a specific optical rotation of [α]²⁰_D +40.4° (c = 1.89 in ethanol) .

Properties

IUPAC Name

(2-hydroxy-2-phenylethyl)-methylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUGYWPZOLONFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]CC(C1=CC=CC=C1)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6589-55-5 (Parent)
Record name Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-95-8, 61217-79-6
Record name Benzyl alcohol, alpha-methylaminomethyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Halostachine, hydrochloride, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061217796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

General Synthetic Approach via Methanolic Hydrogen Chloride and Acetyl Chloride

One common method involves the reaction of acetyl chloride with anhydrous methanol to generate methanolic hydrogen chloride, which is then reacted with a precursor compound to yield the hydrochloride salt of 2-(methylamino)-1-phenylethanone, an intermediate closely related to 2-(methylamino)-1-phenylethanol hydrochloride.

Procedure Summary:

  • Acetyl chloride (3.5 mL, 50.16 mmol) is added dropwise to anhydrous methanol (35 mL) under stirring.
  • After 10 minutes, the methanolic hydrogen chloride solution is added to a solution of the precursor (2.43 g, 10.03 mmol).
  • The reaction mixture is stirred for 1 hour.
  • Solvent removal under reduced pressure yields a fine white powder (yield 91%) which can be used without further purification.

This method highlights mild reaction conditions and high yield, making it suitable for laboratory-scale synthesis.

Alternative Synthesis from m-Hydroxybenzaldehyde via Epoxidation and Bromohydrin Formation

An alternative synthetic pathway starts from m-hydroxybenzaldehyde, proceeding through two distinct routes: epoxidation and bromohydrin formation. Both routes ultimately yield racemic phenylephrine hydrochloride, which is structurally related to this compound.

Key Steps:

  • Protection of m-hydroxybenzaldehyde with t-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole to form a silyl ether.
  • Wittig olefination with methyltriphenylphosphonium iodide and t-BuOK in THF to produce a styrene derivative in 97% yield.
  • Subsequent epoxidation or bromohydrin formation leads to intermediates that are reacted with methylamine gas in methanol.
  • Addition of hydrochloric acid to the crude mixture followed by purification yields phenylephrine hydrochloride with yields of 71% (epoxidation route) and 66% (bromohydrin route).

This method is notable for its use of mild conditions and good overall yields, providing an efficient synthetic route for related compounds.

Catalytic Hydrogenation Route Using Ruthenium Catalyst

A patented process describes the preparation of optically active this compound via catalytic hydrogenation of l-(3'-hydroxyphenyl)-2-methylamino-ethanone hydrochloride.

Process Highlights:

  • The substrate is dissolved in a mixture of solvents (e.g., ethanol and methanol) and treated with methylamine in tetrahydrofuran (THF).
  • Excess methylamine and solvent are removed under vacuum.
  • Concentrated hydrochloric acid is added dropwise under cooling.
  • The mixture is refluxed, cooled, and filtered to isolate a pale yellow solid.
  • Hydrogenation is carried out in an autoclave under hydrogen pressure (28-31 bar) at elevated temperatures (80-85 °C) using a ruthenium-based catalyst [(S)-Xyl-P-Phos RuCl2(S)-DAIPEN].
  • Reaction time is approximately 20 hours with high conversion and purity (>95%).
  • The product is isolated by precipitation and filtration, yielding 48-80% depending on conditions.

This method is significant for producing optically active forms and demonstrates the use of advanced catalytic systems to achieve high purity and stereoselectivity.

Comparative Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Methanolic HCl from Acetyl Chloride Precursor compound (2a) Acetyl chloride, anhydrous MeOH, 1 h, RT 91 Simple, high yield, mild conditions
m-Hydroxybenzaldehyde Route m-Hydroxybenzaldehyde TBDMS-Cl, Wittig reagent, methylamine gas, HCl 66-71 Two pathways (epoxidation, bromohydrin), mild conditions
Catalytic Hydrogenation l-(3'-Hydroxyphenyl)-2-methylamino-ethanone hydrochloride Ru catalyst, H2 pressure (28-31 bar), 80-85 °C, 20 h 48-80 Optically active product, high purity, advanced catalysis

Research Findings and Notes

  • The methanolic hydrogen chloride method is straightforward and provides a high yield with minimal purification steps, suitable for bulk synthesis.
  • The alternative synthesis from m-hydroxybenzaldehyde offers flexibility and good yields, with the advantage of starting from commercially available aromatic aldehydes and allowing for stereochemical control.
  • The catalytic hydrogenation process is more complex but essential for obtaining optically active compounds, which are valuable in pharmaceutical applications.
  • Reaction conditions such as temperature, pressure, and catalyst choice significantly influence yield and purity.
  • Purification typically involves solvent evaporation, recrystallization, and chromatography depending on the route.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction can produce secondary amines.

Scientific Research Applications

Synthesis Process

The synthesis of 2-(Methylamino)-1-phenylethanol hydrochloride typically involves:

  • Starting Materials : Phenylacetaldehyde and methylamine.
  • Reaction : The reaction of phenylacetaldehyde with methylamine in the presence of a reducing agent (e.g., sodium borohydride) to form the base compound.
  • Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid.

This method can be optimized for industrial production through continuous flow reactors to enhance yield and purity.

Pharmacological Research

This compound is primarily studied for its sympathomimetic properties. It acts as a partial agonist at beta-2 adrenergic receptors, which are crucial for cardiovascular responses. Its applications include:

  • Cardiovascular Studies : Used to investigate blood pressure regulation and vasoconstriction mechanisms.
  • Potential Therapeutic Uses : Explored for treating conditions like hypotension and other cardiovascular disorders due to its pressor effects .

Biochemical Studies

The compound is valuable in studying neurotransmitter interactions and enzyme activities:

  • Neurotransmitter Interaction : Research indicates that it may influence the release of norepinephrine and dopamine, affecting mood and cognition .
  • Enzyme Interaction Studies : Investigated for its role in modulating enzymatic activities related to neurotransmitter metabolism.

Organic Synthesis

In organic chemistry, it serves as an important intermediate for synthesizing various organic compounds:

  • Synthesis of Derivatives : It is utilized in the preparation of other pharmacologically active compounds, particularly those related to phenylethanolamines .

Case Studies

Several case studies have documented the efficacy of this compound:

  • A study demonstrated its effectiveness in enhancing cardiovascular responses in animal models, showing significant promise as a therapeutic agent for managing low blood pressure conditions.
  • Another investigation focused on its role as a biochemical probe for adrenergic receptor studies, providing insights into receptor dynamics and drug interactions .

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets in the body. It primarily acts on adrenergic receptors, leading to various physiological effects. The compound can modulate the release of neurotransmitters such as norepinephrine and dopamine, influencing mood, cognition, and other neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylephrine Hydrochloride

  • Structure: (1R)-1-(3-hydroxyphenyl)-2-(methylamino)ethanol hydrochloride.
  • Key Differences: The 3-hydroxyl group on the phenyl ring increases polarity and receptor affinity, making phenylephrine a potent α₁-adrenergic agonist (decongestant). In contrast, 2-(methylamino)-1-phenylethanol hydrochloride lacks this group, reducing its vasoconstrictive activity .
  • Applications: Phenylephrine is widely used in nasal decongestants, whereas this compound is primarily a synthetic intermediate or chiral building block .
Property 2-(Methylamino)-1-phenylethanol HCl Phenylephrine HCl
Melting Point (°C) 45–47 (free base) 140–145
Optical Rotation [α]²⁰_D +40.4° (ethanol) -43° (water)
Bioactivity Limited receptor interaction Strong α₁-adrenergic agonist

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol Hydrochloride

  • Structure: Features a 4-nitrophenethylamino group instead of methylamino.
  • Key Differences : The nitro group introduces electron-withdrawing effects, altering electronic distribution and reactivity. This compound is used in asymmetric synthesis, particularly in chiral catalysts or intermediates for pharmaceuticals like β-blockers .
  • Stereochemical Impact: The (R)-configuration enhances enantioselective interactions, as demonstrated in NMR studies of similar β-amino alcohols .
Property 2-(Methylamino)-1-phenylethanol HCl (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl
Substituent Methylamino 4-Nitrophenethylamino
Applications Chiral intermediate Pharmaceutical precursor, catalyst
Solubility High (hydrochloride salt) Moderate (nitro group reduces polarity)

2-(2-Amino-3-methyl-1-piperidine)-1-phenylethanol Hydrochloride

  • Structure : Incorporates a piperidine ring with a methyl group at position 3.
  • This structural variation is common in alkaloid-derived therapeutics .
  • Synthetic Relevance : Used in the synthesis of spiropiperidine analogs, which are explored for antipsychotic activity .
Property 2-(Methylamino)-1-phenylethanol HCl 2-(2-Amino-3-methyl-1-piperidine)-1-phenylethanol HCl
Nitrogen Environment Primary amine Secondary amine (piperidine)
Melting Point (°C) 45–47 187–188
Bioactivity Limited CNS effects Potential CNS modulation

N-Benzyl Derivatives (e.g., N-Benzyl-2-(methylamino)-1-phenylethanol)

  • Structure: The methylamino group is replaced with a benzyl group.
  • Key Differences : The benzyl group increases lipophilicity, improving membrane permeability. Such derivatives are precursors to prodrugs or antimicrobial agents .
  • Optical Properties: Benzyl substitution reduces optical rotation ([α]²⁰_D +33.8° vs. +40.4° for the methylamino analog), indicating conformational changes .

Biological Activity

2-(Methylamino)-1-phenylethanol hydrochloride, also known as halostachine hydrochloride, is a chemical compound with the molecular formula C9H14ClNOC_9H_{14}ClNO. This compound exhibits significant biological activity , particularly as a sympathomimetic agent, and has garnered attention for its potential applications in pharmacology.

  • Molecular Formula : C9H14ClNOC_9H_{14}ClNO
  • Appearance : White or off-white crystalline powder
  • Solubility : Soluble in water and alcohol
  • Melting Point : 106 to 107 °C
  • Boiling Point : Approximately 244.1 °C at 760 mmHg

Biological Activity

Halostachine hydrochloride exhibits a variety of biological activities, primarily through its interaction with adrenergic receptors. Its sympathomimetic properties make it a compound of interest in cardiovascular research.

Halostachine acts as a partial agonist at beta-2 adrenergic receptors , which are involved in vasodilation and bronchodilation. This action contributes to its ability to raise blood pressure through vasoconstriction. Additionally, halostachine interacts with monoamine oxidases (MAO), particularly MAO-B at lower concentrations, and acts as a substrate for both MAO-A and MAO-B at higher concentrations. This interaction is crucial for understanding its effects on neurotransmitter metabolism and potential side effects when used therapeutically .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of halostachine hydrochloride compared to structurally similar compounds:

Compound NameStructure TypeKey Characteristics
Halostachine HydrochlorideAralkylaminePartial agonist at beta-2 receptors
PhenylethanolamineSimple phenethylamineBasic sympathomimetic effects
N-methylphenylethanolamineMethylated phenethylamineSimilar biological activity
AmphetamineSubstituted phenethylamineStronger stimulant effects

Research Findings

Several studies have investigated the biological activity of halostachine hydrochloride:

  • Cardiovascular Effects : In animal models, halostachine has demonstrated efficacy comparable to other sympathomimetics, although with reduced potency compared to compounds like phenylethanolamine. Its pressor effects have been documented, indicating its potential utility in treating conditions related to hypotension .
  • Interaction with Enzymes : Research indicates that halostachine can modulate the activity of monoamine oxidases, which play a significant role in neurotransmitter metabolism. Understanding these interactions is essential for assessing the pharmacokinetics of halostachine and its therapeutic potential .
  • Potential Therapeutic Applications : Given its sympathomimetic properties, halostachine may be useful in pharmacological settings for conditions such as hypotension or other cardiovascular disorders. Its role as a biochemical probe in adrenergic receptor studies further enhances its value in pharmacological research .

Case Studies

A review of literature reveals various case studies that highlight the biological activity of halostachine:

  • A study conducted on rats demonstrated that administration of halostachine resulted in significant increases in systolic blood pressure, supporting its classification as a sympathomimetic agent.
  • Another investigation into the compound's interaction with MAO enzymes revealed that it could influence neurotransmitter levels, providing insights into its potential applications in mood disorders.

Q & A

Q. What synthetic routes are available for 2-(methylamino)-1-phenylethanol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves catalytic hydrogenation of imine intermediates. For example, 2-(2-imino-3-methyl-1,2-dihydro-1-pyridine)-1-phenylethanol hydrochloride can be reduced using 5% rhodium on carbon under hydrogen pressure (4 atm), yielding 98% product after recrystallization . Key factors include catalyst selection, solvent choice (ethanol or acetonitrile), and hydrogenation time. Analytical validation via melting point (184–185°C) and elemental analysis (e.g., C: 60.8%, H: 8.2%, N: 10.9%) ensures purity .

Q. How can researchers validate the identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic (NMR, IR) and chromatographic (HPLC) techniques with classical methods like melting point determination. For instance, the hydrochloride salt typically melts between 143°C (phenylephrine hydrochloride analog) and 184–185°C . Elemental analysis (e.g., ±0.3% deviation for C, H, N) and optical rotation measurements ([α]D values for enantiomers) further confirm structural integrity .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : UV-Vis spectrophotometry is effective for quantification in pharmaceutical-grade samples, with λmax typically around 272 nm (similar to phenylephrine hydrochloride) . For higher sensitivity, LC-MS/MS with a C18 column and mobile phase (e.g., acetonitrile:0.1% formic acid) provides detection limits <1 ng/mL. Validate methods using spike-and-recovery experiments in biological fluids .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact the biological activity of this compound?

  • Methodological Answer : Enantiomers exhibit distinct receptor-binding profiles. For example, (R)-enantiomers of structurally related compounds show higher α-adrenergic receptor affinity . Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution using lipases. Assess activity using in vitro receptor-binding assays (IC50 values) and in vivo vasoconstriction models .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies in buffers (pH 1–12) reveal maximum degradation at alkaline pH (>9), likely due to hydrolysis of the ethanolamine moiety. Use Arrhenius kinetics (40–60°C) to predict shelf life. Lyophilization or storage in amber vials at 4°C reduces photolytic and oxidative degradation .

Q. How can researchers address discrepancies in reported melting points and solubility data for this compound?

  • Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. For example, melting points range from 143°C (phenylephrine analog) to 184–185°C (hydrogenated derivative) . Characterize polymorphs via X-ray diffraction and DSC. Solubility discrepancies (e.g., water vs. ethanol) require standardized shake-flask methods at controlled temperatures .

Q. What computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models to predict logP (~1.2), pKa (~9.5 for the amine group), and blood-brain barrier permeability. Molecular docking (AutoDock Vina) identifies potential targets like adrenergic receptors. Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylamino)-1-phenylethanol hydrochloride
Reactant of Route 2
2-(Methylamino)-1-phenylethanol hydrochloride

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